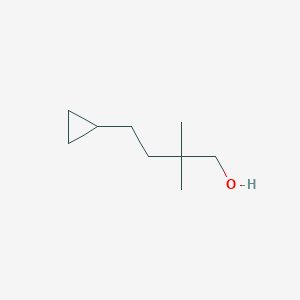

4-Cyclopropyl-2,2-dimethylbutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Cyclopropyl-2,2-dimethylbutan-1-ol is an organic compound with the molecular formula C9H18O. This compound features a cyclopropyl group attached to a butanol backbone, making it a unique structure in organic chemistry. The presence of the cyclopropyl group imparts distinct chemical properties to the molecule, which can be leveraged in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2,2-dimethylbutan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with 2,2-dimethylbutanol in the presence of a strong base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts such as palladium or nickel may be employed to enhance reaction efficiency and selectivity. The use of advanced purification techniques, including distillation and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2,2-dimethylbutan-1-ol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: Ketones, Aldehydes

Reduction: Alcohols, Alkanes

Substitution: Alkyl halides, Ethers

Scientific Research Applications

4-Cyclopropyl-2,2-dimethylbutan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2,2-dimethylbutan-1-ol involves its interaction with specific molecular targets and pathways. The cyclopropyl group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their stability and activity. These interactions can lead to various biological effects, including modulation of metabolic pathways and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

2,2-Dimethylbutan-1-ol: Similar structure but lacks the cyclopropyl group, resulting in different chemical properties and reactivity.

Cyclopropylmethanol: Contains a cyclopropyl group but has a simpler structure compared to 4-Cyclopropyl-2,2-dimethylbutan-1-ol.

Cyclopropylmethyl bromide: Used as a precursor in the synthesis of this compound.

Uniqueness

The presence of both the cyclopropyl group and the 2,2-dimethylbutanol backbone in this compound imparts unique chemical properties, making it a valuable compound for various applications. Its distinct structure allows for specific interactions with biological molecules and chemical reagents, setting it apart from similar compounds .

Biological Activity

4-Cyclopropyl-2,2-dimethylbutan-1-ol is a cyclopropyl-containing alcohol that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology and biochemistry.

- Molecular Formula : C₈H₁₄O

- Molecular Weight : 130.20 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research on this compound indicates potential activities in several areas:

- Antimicrobial Activity : Studies suggest that cyclopropyl derivatives exhibit antimicrobial properties. The unique structural features of cyclopropyl groups may enhance the interaction with microbial enzymes or receptors, leading to effective inhibition of growth.

- Anticancer Properties : Preliminary studies indicate that compounds with cyclopropyl moieties can affect cancer cell proliferation. The mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis.

- Neurological Effects : Some derivatives have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Antimicrobial Studies

In a study examining various cyclopropyl alcohols, this compound demonstrated significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was reported at 32 µg/mL, indicating a moderate level of effectiveness compared to standard antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control (Amoxicillin) | 8 | Staphylococcus aureus |

Anticancer Research

A recent investigation into the anticancer properties of cyclopropyl alcohols revealed that this compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 25 µM. This suggests that the compound could disrupt cellular processes critical for cancer cell survival.

Neurological Studies

Research focusing on the neuroprotective effects of cyclopropyl derivatives indicated that this compound may enhance GABAergic neurotransmission. In vitro assays demonstrated an increase in GABA receptor activation, which could be beneficial for conditions like anxiety and epilepsy.

The biological activities of this compound are likely mediated through its ability to interact with specific protein targets:

- Antimicrobial Mechanism : The compound may inhibit bacterial enzyme activity by binding to active sites or disrupting membrane integrity.

- Anticancer Mechanism : It may induce apoptosis in cancer cells by activating caspase pathways or inhibiting growth factor signaling.

- Neurological Mechanism : The enhancement of GABAergic activity suggests that it may modulate ion channel activity or receptor sensitivity.

Properties

Molecular Formula |

C9H18O |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

4-cyclopropyl-2,2-dimethylbutan-1-ol |

InChI |

InChI=1S/C9H18O/c1-9(2,7-10)6-5-8-3-4-8/h8,10H,3-7H2,1-2H3 |

InChI Key |

NJTXUBYQJHIYON-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC1CC1)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.